(R)-N-((R)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(3,5-di-tert-butyl-4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(3,5-di-tert-butyl-4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound characterized by its unique structure and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(3,5-di-tert-butyl-4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide involves multiple steps, each requiring specific reagents and conditions The process typically begins with the preparation of the adamantane and phosphanyl groups, followed by their attachment to the phenyl ring
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(3,5-di-tert-butyl-4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, ®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(3,5-di-tert-butyl-4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide is used as a ligand in catalysis, facilitating various chemical transformations by stabilizing transition states and intermediates.
Biology
In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its unique structure and functional groups.
Medicine
In medicine, the compound’s potential therapeutic properties are explored, including its ability to interact with specific molecular targets and pathways.
Industry
In industry, ®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(3,5-di-tert-butyl-4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide is used in the development of advanced materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of ®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(3,5-di-tert-butyl-4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- ®-2,2’-Bis[bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4’,6,6-tetramethylbiphenyl
- 3,3′-Bis-(3,5-di-tert-butyl-4-methoxyphenyl)-2,2′-bithiophene
Uniqueness
Compared to similar compounds, ®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(3,5-di-tert-butyl-4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide stands out due to its specific combination of functional groups and stereochemistry, which confer unique properties and reactivity patterns.
Properties
Molecular Formula |
C46H68NO2PS |
---|---|
Molecular Weight |
730.1 g/mol |
IUPAC Name |
N-[(R)-[2-[bis(1-adamantyl)phosphanyl]phenyl]-(3,5-ditert-butyl-4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C46H68NO2PS/c1-42(2,3)37-21-35(22-38(41(37)49-10)43(4,5)6)40(47-51(48)44(7,8)9)36-13-11-12-14-39(36)50(45-23-29-15-30(24-45)17-31(16-29)25-45)46-26-32-18-33(27-46)20-34(19-32)28-46/h11-14,21-22,29-34,40,47H,15-20,23-28H2,1-10H3/t29?,30?,31?,32?,33?,34?,40-,45?,46?,50?,51?/m1/s1 |
InChI Key |
IXCFGONIVUSMBC-NDQNGSDGSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)[C@H](C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7)NS(=O)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C(C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7)NS(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.